Emedastine

Catalog No.
S592958
CAS No.
87233-61-2
M.F
C17H26N4O
M. Wt
302.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emedastine

CAS Number

87233-61-2

Product Name

Emedastine

IUPAC Name

1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3

InChI Key

KBUZBQVCBVDWKX-UHFFFAOYSA-N

SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C

Solubility

Soluble (difumarate formulation)
1.44e+00 g/L

Synonyms

1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate, Emadine, emedastine, emedastine difumarate, KB 2413, KB-2413, KG 2413, KG-2413

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C

Mechanism of action:

Emedastine is a selective histamine H1 receptor antagonist, meaning it blocks the action of histamine, a key molecule involved in the allergic response. When an allergen encounters the immune system, it triggers the release of histamine, leading to symptoms like itching, redness, and swelling. Emedastine binds to the H1 receptor, preventing histamine from binding and initiating these symptoms. This mechanism makes emedastine a valuable tool for researchers studying allergic diseases.

Allergic rhinitis:

Several studies have investigated the efficacy of emedastine for treating allergic rhinitis, both seasonal and perennial. These studies generally found emedastine to be effective in reducing symptoms like sneezing, rhinorrhea (runny nose), and nasal congestion. Emedastine has also been shown to be comparable to other commonly used antihistamines, such as cetirizine, in terms of efficacy and safety.

Allergic conjunctivitis:

Emedastine is also being explored for its potential in treating allergic conjunctivitis, commonly known as "pink eye." Studies have shown emedastine to be effective in alleviating symptoms like itching, redness, and tearing in individuals with this condition. Emedastine has also been shown to be more effective than other antihistamines, such as levocabastine, in pediatric patients with allergic conjunctivitis.

Physical Description

Solid

XLogP3

2.2

LogP

2.6
2.6

UNII

9J1H7Y9OJV

Related CAS

87233-62-3 (difumarate)

Other CAS

87233-61-2

Wikipedia

Emedastine

Biological Half Life

The elimination half-life in the plasma is 3-4 hours following oral administration.

Use Classification

Human drugs -> Emadine -> EMA Drug Category
Ophthalmologicals -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

A sensitive nanocomposite design via carbon nanotube and silver nanoparticles: Selective probing of Emedastine Difumarate

Hamideh Imanzadeh, Nurgul K Bakirhan, Biuck Habibi, Sibel A Ozkan
PMID: 32014685   DOI: 10.1016/j.jpba.2020.113096

Abstract

In this study, a novel and sensitive nanocomposite of carboxylate-functionalized multiwalled carbon nanotube (COOH-fMWCNT) and silver nanoparticles (AgNPs) was fabricated and used to modify a glassy carbon electrode (GCE) by a simple drop casting method. Modified electrode was then applied for selective determination of emedastine difumarate (EDD). The COOH-fMWCNT/AgNPs nanocomposite was characterized by electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX) and cyclic voltammetry (CV). EDD showed two oxidation peaks at 0.634 and 1.2 V on the GCE surface. CV results of COOH-fMWCNT/AgNPs/GCE displayed superior electrocatalytic performance in terms of anodic peak current of EDD when compared to AgNPs/GCE, MWCNT/GCE, and COOH-fMWCNT/GCE. The experimental conditions such as effect of pH, supporting electrolyte, effect of accumulation time and potential, scan rate were optimized for getting intense current signals of the target analyte. Under optimized conditions, COOH-fMWCNT/AgNPs/GCE showed a linear current response for oxidation of EDD in the range of 1.0 × 10
-1.0 × 10
M, with a limit of detection (LOD) and quantification (LOQ) of 5.25 nM, 15.9 nM, respectively, in 0.1 M phosphate buffer solution at pH 2.0 using differential pulse adsorptive stripping voltammetry technique. The proposed method was successfully applied for determination of EDD in pharmaceutical dosage form. Satisfactory recovery percentages were achieved from eye drop sample with acceptable RSD values (less than 2 %). Furthermore, the reproducibility, stability and repeatability of the modified electrode were studied.


Efficacy and safety of the emedastine patch, a novel transdermal drug delivery system for allergic rhinitis: Phase III, multicenter, randomized, double-blinded, placebo-controlled, parallel-group comparative study in patients with seasonal allergic rhinitis

Kimihiro Okubo, Eiji Uchida, Takaaki Terahara, Katsuhiko Akiyama, Shigeo Kobayashi, Yusuke Tanaka
PMID: 29395965   DOI: 10.1016/j.alit.2017.12.005

Abstract

The emedastine patch was developed in Japan as the first transdermal drug delivery system of emedastine difumarate for allergic rhinitis.
A multicenter, randomized, double-blind, placebo-controlled, parallel-group comparison was conducted in patients with seasonal allergic rhinitis. Patients were administered Emedastine patches (4 or 8 mg), placebo, or levocetirizine hydrochloride (5 mg tablet) once daily for 2 weeks (double-dummy technique). The primary objective was superiority to placebo by the change of the total nasal symptom score (sneezing, rhinorrhea, and nasal congestion) in Week 2. Levocetirizine was a reference drug and not a comparator in this study.
A total of 1276 patients were randomized to receive the 4 mg emedastine patch (n = 384), 8 mg emedastine patch (n = 382), placebo (n = 384), or levocetirizine (n = 126). The least squares mean (LSM) of the change from baseline of the total nasal symptom score (TNSS) in Week 2 was significantly larger in both emedastine patch groups than in the placebo group (adjusted p < 0.0001). In secondary analysis, LSM of the change in the TNSS was -1.20, -1.49, -0.44, and -1.32 in the 4 mg emedastine patch, 8 mg patch, placebo, and levocetirizine, respectively. Reductions in the number of episodes and scores of individual nasal symptoms were all significantly larger throughout the day in the emedastine patch groups than the placebo group (all p < 0.05). No clinically significant safety problems occurred.
The emedastine patch (4 and 8 mg) effectively and safely controlled symptoms of seasonal allergic rhinitis with sustained action throughout the day.
JapicCTI-153092.


[Pharmacotherapy of urticaria--an analysis of the discrepancies between guidelines of expert bodies, registration documents and evidence for the effectiveness of drugs]

Danuta Plichta, Radosław Spiewak
PMID: 24720119   DOI:

Abstract

The year 2012 has seen relevant changes in Polish pharmaceutical legislation and drug reimbursement, among others limiting the reimbursement solely to indications stated in the Summaries of Product Characteristics (SPCs). A discrepancy with expert recommendations became apparent. The aim of this study was to analyze discordances between up-to-date expert recommendations, the SPCs in force, and the evidence for the effectiveness of recommended drugs in urticaria. Guidelines for the treatment of urticaria issued by Polish and international expert bodies were analyzed, along with the SPCs. A systematic review of clinical trials of recommended drugs was carried out. Of drugs recommended by the experts, 203 were authorized in Poland for urticaria treatment, including 167 oral preparations of second-generation antihistamines (SGAH, 8 active substances), 29 oral preparations of first-generation antihistamines (6 substances), 4 preparations of systemic glucocorticosteroids (2), 2 topical glucocorticosteroid preparations (2) and one combined preparation of human immunoglobulin with histamine. Among products both recommended by experts and licensed for the treatment of urticaria in Poland, high or moderate-level of evidence of effectiveness was available for 7 active substances (bilastine, cetirizine, desloratadine, fexofenadine, loratadine, levocetirizine, rupatadine). Nevertheless, 39% of SGAH available in Poland (66 preparations of cetirizine, emedastine, levocetirizine, loratadine or fexofenadine) were registered exclusively for "chronic idiopathic urticaria" - a diagnosis inconsistent with the current state of medical knowledge. We conclude that there exist considerable discrepancies between expert recommendations for the pharmacotherapy of urticaria, the licensed use of drugs as defined in Summaries of Product Characteristics and scientific evidence for their effectiveness.


The oral iron chelator deferasirox induces apoptosis in myeloid leukemia cells by targeting caspase

Jung-Lim Kim, Han-Na Kang, Myoung Hee Kang, Young A Yoo, Jun Suk Kim, Chul Won Choi
PMID: 21951998   DOI: 10.1159/000330608

Abstract




Emedastine difumarate: a review of its potential ameliorating effect for tissue remodeling in allergic diseases

Hiroyuki Murota, Ichiro Katayama
PMID: 19558341   DOI: 10.1517/14656560903078410

Abstract

Emedastine difumarate, a selective histamine-H1 receptor antagonist and effective antiallergic agent, inhibits various clinical symptoms of allergic rhinitis, allergic conjunctivitis, urticaria, allergic dermatitis, pruritus cutaneous, and prurigo. In addition to greater efficacy than other antihistamines, emedastine difumarate produces no adverse cardiovascular effects and exhibits minimal anticholinergic activity. Moreover, a recent study revealed that the effect of emedastine difumarate on inhibition of histamine-induced collagen synthesis in vitro was greater in dermal fibroblasts than in nasal mucosa fibroblasts. This result indicates that there are tissue-specific effects of emedastine difumarate and that it may be more effective for treating fibrosis in skin than in nasal mucosa. However, the mechanism and role of tissue remodeling is less well established for allergic skin diseases and allergic conjunctivitis, in comparison to respiratory allergic diseases.
This review outlines the involvement of histamine in the pathogenesis of tissue remodeling in a variety of organs, and presents the evidence for the effect of antihistamines on this process. Furthermore, this review also discusses antihistamines as an intervention strategy in tissue remodeling.
The scientific literature, published abstracts, and selected textbooks were reviewed.
Although additional evidence is required, emerging evidence suggests that emedastine difumarate may be of value in the prevention of excess tissue remodeling in allergic skin inflammation.


Contribution of mast cells to cerebral aneurysm formation

Ryota Ishibashi, Tomohiro Aoki, Masaki Nishimura, Nobuo Hashimoto, Susumu Miyamoto
PMID: 20334612   DOI: 10.2174/156720210791184916

Abstract

Cerebral aneurysm (CA) has a high prevalence and causes a fatal subarachnoid hemorrhage. Although CA is a socially important disease, there are currently no medical treatments for CA, except for surgical procedures, because the detailed mechanisms of CA formation remain unclear. From recent studies, we propose that CA is a chronic inflammatory disease of the arterial walls and various inflammation-related factors participate in its pathogenesis. Mast cells are well recognized as major inflammatory cells related to allergic inflammation. Mast cells have numerous cytoplasmic granules that contain various cytokines. Recent studies have revealed that mast cells contribute to various vascular diseases through degranulation and release of cytokines. In the present study, we examined the role of mast cells in the pathogenesis of CA using an experimental rat model. The number of mast cells was significantly increased in CA walls during CA formation. Inhibitors of mast cell degranulation effectively inhibited the size and medial thinning of induced CA through the inhibition of chronic inflammation, as evaluated by nuclear factor-kappa B activation, macrophage infiltration, and the expression of monocyte chemoattractant protein-1, matrix metalloproteinases (MMPs), and interleukin-1beta. Furthermore, an in vitro study revealed that the degranulation of mast cells induced the expression and activation of MMP-2, -9, and inducible nitric oxide synthase in primary cultured smooth muscle cells from rat intracranial arteries. These results suggest that mast cells contribute to the pathogenesis of CA through the induction of inflammation and that inhibitors of mast cell degranulation can be therapeutic drugs for CA.


Emedastine difumarate inhibits histamine-induced collagen synthesis in dermal fibroblasts

H Murota, S Bae, Y Hamasaki, R Maruyama, I Katayama
PMID: 18714531   DOI:

Abstract

Mast cell-derived histamine is known to act on dermal fibroblasts and contribute to formation of an intractable chronic allergic dermatitis. Although this fibrotic event may also occur in other organs such as the nasal mucosa, no direct evidence has been reported as to whether responsiveness to histamine by fibroblasts derived from different organs is of the same intensity. Furthermore, while type 1 histamine receptor (H1R) blockers have been shown to be effective for alleviation of the symptoms of allergic diseases, their ability to affect histamine-induced tissue remodeling has not yet been clarified.
Our aim was to study the effect of H1R-blockers on histamine-induced tissue remodeling.
A macroarray assay was used for a comprehensive analysis of histamine-induced gene expression by normal human fibroblasts. Fibroblasts derived from skin or nasal mucosa were cultured in the presence of various concentrations of histamine, and the synthesis of type 1 collagen was measured by means of semi-quantitative reverse-transcriptase polymerase chain reaction and enzyme-linked immunosorbent assay. To determine the effect of H1R blockers, diphenhydramine hydrochloride and emedastine difumarate were investigated in this assay.
Histamine induced expression of various kinds of fibrogenic molecules in fibroblasts. Increased type 1 collagen expression was observed in fibroblasts treated with high-dose (0.1 mM to 1 microM) and low-dose (1 pM) histamine. This histamine-induced type 1 collagen synthesis was effectively diminished by emedastine difumarate. While organ specificity seems to be involved, emedastine difumarate is considered to be an effective drug for reversal of such histamine-induced remodeling in the skin.
We found that the expression of fibroblast-derived genes is differentially regulated by different concentrations of histamine and that the robustness of the inhibitory action of H1R blockers is different for skin-derived and nasal mucosa-derived fibroblasts. We believe that our findings may contribute to a better understanding of the mechanisms of histamine-induced tissue remodeling and provide information useful for the management of refractory allergic dermatitis.


Efficacy of olopatadine hydrochloride 0.1%, emedastine difumarate 0.05%, and loteprednol etabonate 0.5% for Chinese children with seasonal allergic conjunctivitis: a randomized vehicle-controlled study

Rui-Fen Liu, Xiao-Xuan Wu, Xiao Wang, Jing Gao, Jun Zhou, Qi Zhao
PMID: 27869354   DOI: 10.1002/alr.21882

Abstract

Allergic conjunctivitis (AC) is a disease of various agents that affects the physical and mental health of children. Although the most effective therapy has not been found so far, it is essential to explore the considerable therapeutic method. We compared the clinical efficacy of olopatadine, emedastine, loteprednol etabonate (LE), and vehicle for treating seasonal allergic conjunctivitis (SAC) in Chinese children.
Eighty cases of 160 eyes aged from 5 to 10 years with SAC were available and those subjects were randomly distributed into 4 groups. Both their eyes received olopatadine hydrochloride 0.1% twice a day, emedastine difumarate 0.05% twice a day, or LE 0.5% 4 times a day, respectively, whereas those of the control group received artificial tears (AT) 0.5% 3 times a day. This study was conducted successfully and the observations were collected before treatment and on day 8 (±1 day) and day 15 (±2 days) afterward. The principal measurement of efficacy was focused on the signs and symptoms of the subjects, evaluated before and after treatment, in addition to visual acuity (VA) and fundus oculi.
On day 8 (±1 day) and day 15 (±2 days), all the antiallergic agents were found to be more effective than vehicle (p < 0.05) in terms of all the symptoms and signs. However, there was no statistical significance (p ≥ 0.05) shown among the treatment groups. There were no evident changes in VA and no clinically significant changes were observed in fundus oculi.
After the treatment, the efficacy presented a similar distribution among the trial groups.


Emedastine During Pregnancy and Lactation: Emedastine Levels in Maternal Serum, Cord Blood, Breast Milk, and Neonatal Serum

Jumpei Saito, Naho Yakuwa, Aiko Sasaki, Hiroyo Kawasaki, Tomo Suzuki, Akimasa Yamatani, Haruhiko Sago, Atsuko Murashima
PMID: 33035080   DOI: 10.1089/bfm.2020.0249

Abstract

Emedastine difumarate is a second-generation antihistamine that is more effective for nasal congestion than first-generation antihistamines. The oral form of emedastine is used for the treatment of allergic rhinitis (AR). However, data characterizing emedastine transfer across the placenta and excretion into breast milk are limited. In this case report, we assessed emedastine concentrations in maternal and neonatal blood, cord blood, and breast milk.
After the patient provided informed consent, emedastine concentrations in maternal serum, breast milk, cord blood, and neonatal serum were measured while the mother was taking oral emedastine 2 mg once daily.
A 39-year-old woman with AR received emedastine during pregnancy and lactation. Her female infant was born at 37 weeks of gestation with a birth weight of 2,820 g. Emedastine concentrations in maternal serum at 11.5 and 19.0 hours after maternal dosing were 0.39 and 0.22 ng/mL, respectively. The emedastine concentration in cord blood (19.6 hours after maternal dosing) was 0.18 ng/mL. At 24 hours after delivery (44 hours after maternal dosing), emedastine was under the lower limit of quantification (<0.05 ng/mL) in the infant's serum. Emedastine concentrations in breast milk ranged from 0.06 to 0.44 ng/mL. Calculated infant doses through breast milk were much lower than the clinical dose of emedastine. The infant had normal developmental progress and no detectable drug-related adverse effects.
Rates of emedastine transfer into placenta and breast milk were low. Further study is required to assess the safety of emedastine in fetuses and breastfed infants.


[Pharmacological profile and clinical efficacy of transdermal patch containing emedastine difumarate (ALLESAGA

Norifumi Tanida, Katsuhiko Akiyama, Takaaki Terahara
PMID: 30393257   DOI: 10.1254/fpj.152.246

Abstract

ALLESAGA
TAPE is the first transdermal drug delivery system of emedastine difumarate, as a second-generation antihistamine, for allergic rhinitis. It has been suggested that the efficacy of emedastine difumarate in allergic rhinitis is mediated through a combination of chemical mediator release inhibitory effects and eosinophil chemotaxis inhibitory effects, in addition to a strong anti-histaminic effect. In the pharmacological evaluation on histamine-induced vascular hyperpermeability in rats, ALLESAGA
TAPE showed an anti-histaminic effect in a dose-dependent manner and exhibited a long-lasting anti-histaminic effect until 24 hours after administration. In the patients having allergic nasal symptoms, the plasma concentration of emedastine reached at steady-state within 7 days after multiple administration of ALLESAGA
TAPE. ALLESAGA
TAPE was effective for treating seasonal allergic rhinitis with sustained action throughout the day. Long-term application of ALLESAGA
TAPE raised no safety concerns in patients with perennial allergic rhinitis. Plasma drug concentrations showed little change over a long period and there was no decrease of efficacy. Based on the above results, ALLESAGA
TAPE is possible to provide a new option for the treatment of allergic rhinitis.


Explore Compound Types